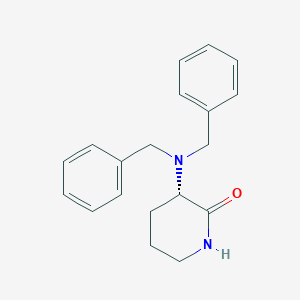

(3S)-3-(dibenzylamino)piperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(dibenzylamino)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c22-19-18(12-7-13-20-19)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,20,22)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISOIOBURBIATQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical and Evolving Synthetic Methodologies for 3s 3 Dibenzylamino Piperidin 2 One

Early Approaches to Enantiopure Piperidin-2-one Structures

The initial strategies for obtaining enantiomerically pure piperidin-2-one derivatives were often extensions of methods developed for other chiral lactams, such as β-lactams. These early methods were not always directly applied to the synthesis of the specific title compound but laid the essential groundwork for stereocontrol in lactam systems.

Historically, the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, has been a cornerstone in the synthesis of β-lactams. While not a direct route to piperidin-2-ones, the extensive research into achieving diastereocontrol in this reaction through the use of chiral auxiliaries on either the ketene or imine component informed later strategies for larger ring systems. These early explorations demonstrated the feasibility of controlling stereochemistry in lactam formation, a principle that would be adapted for the synthesis of more complex structures like substituted piperidin-2-ones.

Development of Stereoselective Synthetic Routes

The demand for enantiomerically pure compounds spurred the development of more sophisticated and direct stereoselective routes to 3-substituted piperidin-2-ones. These can be broadly categorized into chiral pool strategies and asymmetric induction methodologies.

Chiral Pool Strategies

The chiral pool approach leverages readily available, enantiopure natural products as starting materials to impart chirality to the target molecule. For the synthesis of (3S)-3-(dibenzylamino)piperidin-2-one and its precursors, amino acids such as L-glutamic acid and L-ornithine have proven to be invaluable starting points. mdpi.comniscpr.res.inresearchgate.netfigshare.com

A common strategy involves the cyclization of a derivative of a chiral amino acid. For instance, L-glutamic acid can be converted to a protected derivative which, through a series of transformations including reduction and cyclization, yields the chiral piperidin-2-one backbone. mdpi.comniscpr.res.inresearchgate.net A multi-step route starting from L-glutamic acid can produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.inresearchgate.net This involves esterification, reduction to a diol, and subsequent conversion to piperidines. niscpr.res.inresearchgate.net Similarly, L-ornithine can be used to synthesize (S)-3-aminopiperidin-2-one, the direct precursor to the title compound. figshare.com The synthesis of (R)-3-aminopiperidine dihydrochloride, an enantiomer of a precursor to the title compound, has been achieved on a kilogram scale starting from (R)-2,5-diaminopentanoic acid hydrochloride, which is derived from D-ornithine. google.com

A specific example demonstrating the use of L-glutamic acid is the synthesis of a related complex molecule, (3S)-1-(3,4-Dimethoxyphenylethyl)-3-(dibenzylamino)-5-(1-hydroxyethyl) piperidine-2,6-dione. mdpi.com In this synthesis, a chiral glutarimide (B196013) derived from L-glutamic acid and containing the dibenzylamino group at the 3-position is a key intermediate. This highlights how the core stereochemistry of the amino acid is transferred to the final product.

Table 1: Chiral Pool Synthesis of (3S)-3-aminopiperidin-2-one Precursors

| Starting Material | Key Steps | Product | Reference |

| L-Glutamic Acid | Esterification, N-protection (Boc), Reduction (NaBH₄), Tosylation, Cyclization with amine | (S)-3-(N-Boc-amino)piperidine derivatives | niscpr.res.inresearchgate.net |

| L-Ornithine | Esterification, Cyclization | (S)-3-Aminopiperidin-2-one | figshare.com |

| (R)-2,5-diaminopentanoic acid hydrochloride | Esterification, Cyclization, Reduction (LiAlH₄) | (R)-3-Aminopiperidine | google.com |

Asymmetric Induction Methodologies

Asymmetric induction involves the use of a chiral auxiliary or catalyst to control the stereochemical outcome of a reaction on a prochiral substrate. These methods offer greater flexibility than chiral pool synthesis as they are not limited by the availability of a specific chiral starting material.

One of the key reactions for introducing the amino group at the C3 position is the asymmetric α-amination of a carbonyl compound. For example, proline-catalyzed asymmetric α-amination of aldehydes can be followed by reductive amination to produce chiral 1,2-diamines, which can be precursors to cyclic structures.

Another powerful technique is the asymmetric hydrogenation of α,β-unsaturated lactams. Rhodium/diene-catalyzed asymmetric addition of arylboronic acids to α,β-unsaturated γ-lactams has been developed, demonstrating a method for creating stereocenters in lactam rings with high efficiency. While this has been applied to γ-lactams, the principle is extendable to δ-lactams like piperidin-2-ones.

Enzymatic methods have also emerged as a powerful tool for asymmetric synthesis. Multi-enzyme cascades utilizing galactose oxidase and imine reductase variants have been employed for the conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine. researchgate.net This biocatalytic approach offers high enantiopurity under mild conditions.

The final step in the synthesis of this compound from its primary amine precursor, (S)-3-aminopiperidin-2-one, involves N,N-dibenzylation. This is typically achieved through a standard nucleophilic substitution reaction using benzyl (B1604629) bromide or a related benzylating agent in the presence of a base.

Table 2: Key Asymmetric Methodologies for Piperidin-2-one Synthesis

| Methodology | Description | Key Reagents/Catalysts | Reference |

| Asymmetric α-Amination | Proline-catalyzed α-amination of aldehydes followed by reductive amination. | Proline, Diazodicarboxylates | N/A |

| Asymmetric Hydrogenation | Rhodium-catalyzed asymmetric addition to unsaturated lactams. | Rhodium/diene complexes, Arylboronic acids | N/A |

| Enzymatic Cascade | Multi-enzyme system for the synthesis of chiral protected aminopiperidines. | Galactose oxidase, Imine reductase | researchgate.net |

| N,N-Dibenzylation | Standard alkylation of the primary amine precursor. | Benzyl bromide, Base (e.g., K₂CO₃, Et₃N) | General Knowledge |

Advances in Modern Synthetic Chemistry for the Compound

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods for constructing complex chiral molecules like this compound.

Organophotocatalysis has emerged as a powerful strategy. For instance, an organophotocatalyzed [1 + 2 + 3] strategy allows for the one-step synthesis of diverse 2-piperidinones from simple starting materials like inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. While this method may not be directly stereoselective without a chiral catalyst, it represents a significant step towards modular and efficient synthesis of the piperidinone core.

Modern catalytic methods continue to be refined. Nickel-catalyzed reductive coupling of Csp²-hybridized organohalides and 3-chloro-δ-lactams provides a route to a wide range of chiral 3-substituted δ-lactams. This approach has been utilized for the synthesis of chiral precursors for important pharmaceutical agents, showcasing its utility.

The synthesis of this compound itself can be accomplished by the N,N-dibenzylation of (S)-3-aminopiperidin-2-one. The precursor, (S)-3-aminopiperidin-2-one, is commercially available or can be synthesized from L-ornithine. The dibenzylation reaction typically involves treating the amino lactam with two or more equivalents of benzyl bromide in the presence of a suitable base, such as potassium carbonate or triethylamine (B128534), in an appropriate solvent like acetonitrile (B52724) or DMF.

Table 3: Illustrative Synthesis of this compound

| Step | Reactants | Reagents | Product | Typical Yield |

| 1 | L-Ornithine monohydrochloride | Methanol (B129727), Thionyl chloride | (S)-Ornithine methyl ester dihydrochloride | High |

| 2 | (S)-Ornithine methyl ester dihydrochloride | Sodium methoxide, Methanol | (S)-3-Aminopiperidin-2-one | Moderate |

| 3 | (S)-3-Aminopiperidin-2-one | Benzyl bromide, K₂CO₃, Acetonitrile | This compound | Good |

The continued evolution of synthetic methodologies promises even more elegant and efficient routes to this compound and other valuable chiral piperidine (B6355638) derivatives in the future.

Advanced Synthetic Strategies for 3s 3 Dibenzylamino Piperidin 2 One

Asymmetric Synthesis Pathways

Asymmetric synthesis provides the most direct routes to enantiopure compounds by creating the desired stereocenter selectively. Methodologies include the use of chiral auxiliaries, organocatalysis, transition metal catalysis, and biocatalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired chiral center is established, the auxiliary can be cleaved and recycled. sigmaaldrich.com For the synthesis of a (3S)-3-substituted piperidin-2-one, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a suitable precursor like a δ-amino acid.

A plausible pathway could start with the acylation of a chiral auxiliary with a protected δ-amino acid derivative. The resulting N-acyl derivative can then undergo stereoselective enolate formation and subsequent amination using an electrophilic nitrogen source. The diastereoselectivity of this step is controlled by the steric influence of the chiral auxiliary. Final removal of the auxiliary and cyclization would yield the desired (3S)-3-aminopiperidin-2-one scaffold, which could then be dibenzylated.

Table 1: Common Chiral Auxiliaries and Their Applications This table presents common chiral auxiliaries that could be adapted for the synthesis of chiral piperidinones.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the synthesis of the target compound, an organocatalytic conjugate addition or aza-Michael reaction is a highly relevant approach. asymmetricorganocatalysis.comnih.gov For instance, the enantioselective aza-Michael addition of dibenzylamine (B1670424) to a suitable α,β-unsaturated δ-lactam, catalyzed by a chiral primary or secondary amine catalyst (e.g., a derivative of prolinol or a thiourea-based catalyst), could directly install the (3S)-dibenzylamino group. nih.govnih.gov

Another strategy involves a domino reaction, such as an aza-Michael-Henry reaction between an aminobenzaldehyde and a nitroolefin, catalyzed by a primary amine thiourea (B124793) catalyst, to generate complex heterocyclic structures with high enantioselectivity. nih.gov Adapting such a domino strategy could provide a rapid entry into highly functionalized piperidinone precursors.

Transition metal catalysis offers powerful and efficient methods for asymmetric C-N bond formation. Rhodium, copper, nickel, and iridium complexes with chiral ligands have been extensively used to synthesize chiral piperidines and their derivatives. snnu.edu.cnresearchgate.net

One prominent strategy is the asymmetric reductive Heck reaction, where a rhodium catalyst and a chiral ligand can couple aryl boronic acids with a pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cnresearchgate.net Subsequent modification and oxidation could lead to the piperidin-2-one core.

A more direct approach involves the copper-catalyzed asymmetric cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters. nih.gov This method creates 2,3-cis-disubstituted piperidines with excellent diastereoselective and enantioselective control under mild conditions. nih.gov By choosing an appropriate substrate, this methodology could be tailored to form the (3S)-3-amino-piperidin-2-one scaffold.

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Synthesis of Piperidine (B6355638) Derivatives This table shows findings from studies on substrates analogous to precursors for (3S)-3-(dibenzylamino)piperidin-2-one.

Biocatalysis and chemo-enzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations. A key strategy for obtaining enantiopure compounds is the enzymatic kinetic resolution of a racemic mixture.

A chemo-enzymatic approach has been successfully used to synthesize enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones. mdpi.comresearchgate.net This method first involves a transition-metal-free oxidation to create the racemic piperidone, followed by a highly selective enzymatic resolution using Candida antarctica lipase (B570770) B (CAL-B). mdpi.comresearchgate.net This lipase selectively hydrolyzes one enantiomer, allowing for the separation of the two. A similar strategy could be applied to a racemic mixture of 3-(dibenzylamino)piperidin-2-one. Additionally, amine oxidases and reductases can be used in cascades to convert tetrahydropyridines into stereodefined piperidines. researchgate.net

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains portions of all the initial reactants. nih.gov These reactions are highly efficient and atom-economical.

An MCR strategy for the piperidin-2-one core could be envisioned. For example, a three-component coupling of an α,β-unsaturated aldehyde, an amine, and a compound containing an active methylene (B1212753) group, catalyzed by an organocatalyst, can generate highly substituted cyclic structures in a single pot. nih.gov Designing an MCR that brings together precursors for the δ-lactam ring and introduces the dibenzylamino group or a precursor functionality at the C3 position would represent a highly efficient route to the target molecule.

Sustainable and Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. youtube.com

In the context of synthesizing this compound, several green principles can be applied:

Catalysis: Employing catalytic methods (organocatalysis, transition metal catalysis, biocatalysis) is inherently greener than using stoichiometric reagents, as it reduces waste. nih.govasymmetricorganocatalysis.com

Atom Economy: Designing synthetic routes, such as MCRs or domino reactions, that maximize the incorporation of atoms from the starting materials into the final product is a core green principle. nih.govnih.gov

Safer Solvents and Reagents: The use of biocatalysis often allows reactions to be performed in water, the most environmentally benign solvent. researchgate.net Furthermore, replacing hazardous reagents with safer alternatives, such as the transition-metal-free dual C-H oxidation using a TEMPO-based system, enhances the safety and sustainability of the process. mdpi.com

Renewable Feedstocks: An efficient synthesis of 3-diazo-piperidin-2-one has been reported starting from the naturally occurring amino acid L-ornithine, demonstrating the use of renewable feedstocks. researchgate.net This diazo compound serves as a versatile intermediate for a variety of 3-substituted piperidin-2-ones. researchgate.net

By integrating these strategies, the synthesis of this compound can be achieved not only with high stereochemical control but also in a manner that is efficient, economical, and environmentally responsible.

Synthesis from Readily Available Chiral Building Blocks

The utilization of the chiral pool, which consists of inexpensive and enantiomerically pure natural products, represents a highly efficient and economical strategy in asymmetric synthesis. researchgate.netmdpi.com Amino acids, in particular, are powerful chiral precursors due to their ready availability and inherent stereochemistry. mdpi.com For the synthesis of this compound, L-lysine serves as an ideal and readily accessible chiral building block. researchgate.netsemanticscholar.org The synthetic approach involves leveraging the intrinsic (S)-stereocenter of L-lysine, which corresponds to the desired stereochemistry at the C3 position of the target piperidin-2-one ring.

A representative synthetic pathway commencing from L-lysine is detailed below. The key transformation is the formation of the (3S)-3-aminopiperidin-2-one intermediate, which is subsequently functionalized to yield the final product.

Synthetic Scheme from L-Lysine:

The synthesis begins with the selective protection of the two amino groups of L-lysine. The ε-amino group is typically protected with a stable group like carbobenzyloxy (Cbz), while the α-amino group is protected with a group that can be removed selectively, such as tert-butyloxycarbonyl (Boc). The carboxyl group is often converted to a methyl or ethyl ester to facilitate handling and prevent unwanted side reactions.

The crucial cyclization step to form the piperidin-2-one ring is then carried out. This intramolecular reaction is often promoted by heating in a suitable solvent, sometimes with a mild base. This transformation establishes the core lactam structure with the correct stereochemistry at C3, inherited directly from the L-lysine starting material. A related method has been documented for the synthesis of the (R)-enantiomer from D-lysine derivatives. google.com

Following the formation of the protected lactam, the α-amino protecting group (e.g., Boc) is selectively removed under acidic conditions to yield (S)-3-amino-N-ε-Cbz-piperidin-2-one. The final step is the exhaustive N-alkylation of the newly liberated primary amine at the C3 position. This is achieved by reacting the intermediate with two equivalents of a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base to yield this compound after removal of the ε-amino protecting group.

An alternative and more modern approach involves biocatalytic methods. Enzyme cascades have been developed for the synthesis of protected 3-aminopiperidine derivatives from L-lysine. semanticscholar.org These enzymatic routes offer high stereoselectivity and operate under mild, environmentally benign conditions, presenting a sustainable alternative to traditional chemical methods. semanticscholar.org

Research Findings Summary

The table below outlines the key transformations and intermediates in a plausible synthetic route from L-lysine.

| Entry | Starting Material | Key Transformation | Reagents/Conditions | Intermediate/Product |

| 1 | L-Lysine | Protection & Esterification | 1. (Boc)₂O, NaOH, H₂O; 2. SOCl₂, MeOH | Nα-Boc-L-lysine methyl ester |

| 2 | Nα-Boc-L-lysine methyl ester | ε-Amine Protection | Cbz-Cl, NaHCO₃, Dioxane/H₂O | Nα-Boc-Nε-Cbz-L-lysine methyl ester |

| 3 | Nα-Boc-Nε-Cbz-L-lysine methyl ester | Intramolecular Cyclization | Heat, Toluene (B28343) | (S)-1-Boc-3-(Cbz-amino)piperidin-2-one |

| 4 | (S)-1-Boc-3-(Cbz-amino)piperidin-2-one | Boc Deprotection | TFA, CH₂Cl₂ | (S)-3-(Cbz-amino)piperidin-2-one |

| 5 | (S)-3-(Cbz-amino)piperidin-2-one | Reductive N-Dibenzylation & Cbz Deprotection | 1. Benzyl bromide (2 eq.), K₂CO₃, CH₃CN; 2. H₂, Pd/C | This compound |

Chemical Reactivity and Transformation Chemistry of 3s 3 Dibenzylamino Piperidin 2 One

Reactions at the Lactam Carbonyl Moiety

The lactam moiety contains a carbonyl group that is characteristic of amides. This group is the primary site for nucleophilic attack and reduction, providing pathways to a variety of functionalized products.

The carbonyl carbon of the lactam in (3S)-3-(dibenzylamino)piperidin-2-one is electrophilic and can undergo nucleophilic acyl substitution. However, amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization provided by the nitrogen lone pair. Consequently, these reactions typically require forcing conditions or activation of the carbonyl group. The general mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl or a related functional group.

While specific examples of nucleophilic acyl substitution on this compound are not extensively documented in readily available literature, the reactivity can be inferred from the behavior of similar N-substituted lactams. Strong nucleophiles, such as organolithium or Grignard reagents, can add to the carbonyl group. This can lead to ring-opening or the formation of hemiaminal intermediates, which can be further transformed. For instance, reaction with a strong hydride source would lead to reduction, as discussed in the next section.

The reduction of the lactam carbonyl is a common and powerful transformation. Strong reducing agents are required to reduce the relatively unreactive amide bond. Lithium aluminum hydride (LiAlH4) is the most effective and widely used reagent for this purpose, reducing the lactam to the corresponding cyclic amine. nih.govrsc.orgrsc.orgyoutube.comyoutube.comyoutube.com This reaction proceeds by converting the carbonyl group into a methylene (B1212753) group (CH2), yielding (3S)-3-(dibenzylamino)piperidine.

The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting intermediate coordinates to the aluminum species, making the oxygen a good leaving group. A second hydride transfer results in the formation of the amine product. youtube.comyoutube.com This transformation is significant as it converts the lactam scaffold into a substituted piperidine (B6355638), a common motif in pharmacologically active compounds. nih.gov

| Reactant | Reagent | Solvent | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| This compound | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) or Diethyl ether | (3S)-3-(dibenzylamino)piperidine | High | nih.govrsc.orggoogle.com |

Transformations of the Piperidine Ring System

The piperidine ring itself can be a site of further functionalization, allowing for the introduction of additional substituents or for skeletal rearrangements.

Functionalization of the piperidine ring can occur at various positions. The carbon atom alpha to the lactam nitrogen (C6) is a potential site for deprotonation and subsequent alkylation, although this can be challenging due to the acidity of the proton alpha to the carbonyl group (C3). The use of a strong, sterically hindered base could favor deprotonation at the C6 position.

More commonly, functionalization is achieved on related structures. For instance, the synthesis of trans-3,4-disubstituted 2-piperidinones has been accomplished through alkylation at the C3 position of a pre-functionalized 4-aryl-2-piperidinone. capes.gov.br While not directly on the target molecule, this demonstrates the principle of creating complexity on the piperidine ring. Another strategy involves the functionalization of pre-existing piperidine rings through methods like C-H functionalization, which has seen significant advances for various positions on the ring. nih.govresearchgate.net

The strained nature of the ring or the presence of activating groups can facilitate ring-opening or ring-expansion reactions. For lactams, N-acylation can activate the ring towards nucleophilic attack, leading to ring-opening. For example, N-acyl lactams can undergo nickel-catalyzed transamidation with various amines, resulting in the formation of linear amide products. sigmaaldrich.comnih.gov This type of reaction on this compound would first require acylation at the lactam nitrogen, followed by treatment with a nucleophile to cleave the endocyclic amide bond.

Ring-expansion reactions offer a pathway to larger heterocyclic systems, such as azepanes. These reactions often proceed through the formation of an intermediate aziridinium (B1262131) ion from a related pyrrolidine (B122466) precursor, which is then opened by a nucleophile to form the six-membered piperidine ring. capes.gov.br While less common starting from a piperidine, analogous strategies could be envisioned. For instance, palladium-catalyzed rearrangements of allylic amines have been shown to effect two-carbon ring expansions of piperidines to azocanes. nih.govyoutube.com

Chemical Modifications of the Dibenzylamino Group

The dibenzylamino group at the C3 position is a protecting group for the primary amine. The benzyl (B1604629) groups can be removed to unmask the amino functionality, which can then be used for further synthetic elaborations.

The most common method for the removal of benzyl groups from an amine is catalytic hydrogenation. nih.govacs.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. sigmaaldrich.comresearchgate.net The reaction is generally clean and efficient, yielding the primary amine, (3S)-3-aminopiperidin-2-one. The choice of solvent is typically a polar protic solvent like ethanol (B145695) or methanol (B129727). The debenzylation can also be achieved under transfer hydrogenation conditions, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of the palladium catalyst.

| Reactant | Catalyst | Hydrogen Source | Solvent | Product | Reference |

|---|---|---|---|---|---|

| This compound | Palladium on Carbon (Pd/C) | H2 gas | Ethanol or Methanol | (3S)-3-aminopiperidin-2-one | sigmaaldrich.comnih.govacs.org |

| This compound | Palladium on Carbon (Pd/C) | Ammonium formate | Methanol | (3S)-3-aminopiperidin-2-one | sigmaaldrich.com |

The resulting (3S)-3-aminopiperidin-2-one is a versatile intermediate, containing both a nucleophilic amine and a lactam ring, allowing for a wide range of subsequent chemical transformations. ebi.ac.uknih.govsigmaaldrich.com

Deprotection Strategies

The removal of the N,N-dibenzyl protecting group is a critical step to unmask the secondary amine at the C3 position, enabling further functionalization. The choice of deprotection method is paramount to ensure high yields and prevent side reactions, particularly racemization of the adjacent chiral center. The most common and effective method for N-debenzylation is catalytic hydrogenation.

Catalytic Hydrogenation: This is the most widely employed method for the cleavage of N-benzyl groups. The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).

Reaction Conditions: The reaction is typically carried out in a protic solvent such as ethanol or methanol under a hydrogen atmosphere (from balloon pressure to higher pressures). The addition of an acid, such as hydrochloric acid (HCl), can accelerate the reaction by protonating the amine, making the benzyl C-N bond more susceptible to hydrogenolysis.

Mechanism: The reaction proceeds via the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to yield the deprotected amine and toluene (B28343) as a byproduct.

While no specific studies on the deprotection of this compound were found, the debenzylation-reductive aminative cyclization under hydrogenation conditions is a key step in the synthesis of related piperidine alkaloids, highlighting the utility of this method. researchgate.net

Table 1: Deprotection of this compound via Catalytic Hydrogenation

| Reagents | Catalyst | Solvent | Conditions | Product |

| H₂ | 10% Pd/C | Ethanol | RT, 1 atm H₂ | (3S)-3-aminopiperidin-2-one |

| H₂ | 10% Pd/C | Methanol/HCl | RT, 1 atm H₂ | (3S)-3-aminopiperidin-2-one hydrochloride |

Derivatization and Functional Group Interconversions

Following deprotection, the resulting (3S)-3-aminopiperidin-2-one serves as a versatile intermediate for a range of derivatization reactions, allowing for the introduction of various substituents and the modification of existing functional groups.

N-Acylation: The newly exposed secondary amine can be readily acylated using a variety of acylating agents, such as acid chlorides, acid anhydrides, or activated esters, in the presence of a base like triethylamine (B128534) or diisopropylethylamine. This allows for the introduction of a wide array of functional groups.

N-Alkylation: The secondary amine can also undergo N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination, in particular, offers a high degree of control and is widely used in the synthesis of complex piperidine derivatives. nih.gov

Lactam Chemistry: The lactam functionality within the piperidin-2-one ring also presents opportunities for chemical modification.

Reduction: The lactam can be reduced to the corresponding piperidine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the aminolactam into a 1,3-diamine.

N-Functionalization: The lactam nitrogen can be functionalized, for instance, by alkylation, although this generally requires strong bases and electrophiles.

The synthesis of substituted piperidines often involves multi-component reactions that can build complexity in a single step, demonstrating the versatility of the piperidine scaffold in generating diverse chemical entities. researchgate.netnih.gov

Table 2: Derivatization Reactions of (3S)-3-aminopiperidin-2-one

| Reaction Type | Reagents | Base/Catalyst | Product |

| N-Acylation | Acetyl chloride | Triethylamine | (3S)-3-acetamidopiperidin-2-one |

| N-Alkylation | Methyl iodide | Potassium carbonate | (3S)-3-(methylamino)piperidin-2-one |

| Reductive Amination | Acetone, NaBH(OAc)₃ | - | (3S)-3-(isopropylamino)piperidin-2-one |

| Lactam Reduction | LiAlH₄ | - | (3S)-piperidine-1,3-diamine |

Derivatization and Analogues of 3s 3 Dibenzylamino Piperidin 2 One

Design and Synthesis of Structurally Modified Piperidin-2-one Analogues

A primary approach involves the alkylation at the C3 position, adjacent to the carbonyl group. A general method for synthesizing 3-substituted piperidin-2-ones starts from esters, which are α-alkylated with reagents like 3-azidopropyl trifluoromethanesulfonate, followed by reduction of the azide (B81097) and subsequent ring closure to form the δ-lactam. arkat-usa.org This method could be adapted to introduce a variety of substituents at the C3-position of the piperidin-2-one ring. Another powerful technique is the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, where alkylation of the piperidin-2-one precursor can lead to specific diastereomers. researchgate.net For instance, alkylating 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one can yield the (3S)-methyl derivative as a single isomer. researchgate.net

Modification of the piperidone ring itself is another key strategy. A concise, high-yielding double aza-Michael reaction has been used to create chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. acs.orgnih.gov This method allows for the introduction of substituents at the C2 position, offering a route to a different class of analogues. acs.orgnih.gov Furthermore, Claisen-Schmidt condensation can be employed to synthesize 3,5-bis(arylidene)-piperidin-4-ones, which can then be further functionalized. nih.gov These varied synthetic routes provide a robust toolkit for creating a diverse set of piperidin-2-one analogues.

| Synthetic Strategy | Description | Potential Application to Target Compound | Reference |

| Ester α-Alkylation and Cyclization | Alkylation of an ester with an azidoalkyl triflate, followed by azide reduction and intramolecular cyclization to form the lactam ring. | Introduction of diverse substituents at the C3-position of the piperidin-2-one core. | arkat-usa.org |

| Asymmetric Alkylation | Diastereoselective alkylation of a chiral N-protected piperidin-2-one precursor to control the stereochemistry at the C3-position. | Synthesis of stereochemically pure analogues with modifications at the C3-position. | researchgate.net |

| Double Aza-Michael Addition | Reaction of primary amines with divinyl ketones to form 2-substituted 4-piperidone scaffolds in an atom-efficient manner. | Creation of analogues with substituents at the C2 position of the piperidine (B6355638) ring. | acs.orgnih.gov |

| Claisen-Schmidt Condensation | Condensation of 4-piperidone hydrochloride with benzaldehydes to form 3,5-bis(arylidene)-piperidin-4-ones. | Generation of analogues with arylmethylene groups at the C3 and C5 positions. | nih.gov |

Incorporation into Diverse Chemical Scaffolds

The (3S)-3-(dibenzylamino)piperidin-2-one scaffold can serve as a valuable building block for the construction of more complex, hybrid molecules. This approach, often utilized in drug discovery, involves covalently linking the piperidinone moiety to other pharmacophoric fragments to create molecules with potentially novel or enhanced biological activities. mdpi.com

One strategy involves using linkers to connect the piperidinone to another heterocyclic system. For example, quinine-piperidine conjugates have been synthesized using a chloroacetate (B1199739) linker, where quinine (B1679958) chloroacetate reacts with piperidine. mdpi.com A similar approach could be envisioned to link the this compound scaffold (potentially after N-H functionalization of the lactam or debenzylation of the amino group) to other alkaloids or pharmacophores. The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers another versatile method for conjugation, as demonstrated in the synthesis of 1,2-azolyltriazole quinine derivatives. mdpi.com

The piperidine ring is a common structural motif in many pharmaceuticals, and its incorporation can confer favorable properties. acs.org For instance, piperidine-containing analogues of the drug donepezil (B133215) have been synthesized to explore new structure-activity relationships. acs.orgnih.gov Similarly, the piperidine core has been integrated into sphingoid base analogues, resulting in constrained molecules with significant biological activity. acs.orgnih.gov These examples highlight the potential for incorporating the this compound unit into larger, more diverse chemical structures to generate novel molecular entities.

| Scaffold Type | Method of Incorporation | Example of Resulting Molecule | Reference |

| Alkaloid Conjugates | Use of a chloroacetate linker for covalent attachment. | Quinine-piperidine adducts. | mdpi.com |

| Triazole-Linked Hybrids | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. | 1,2-Azolyltriazole quinine derivatives. | mdpi.com |

| Pharmaceutical Analogues | Conversion of piperidone building blocks into analogues of existing drugs. | Donepezil analogues containing a substituted piperidine ring. | acs.orgnih.gov |

| Sphingoid Base Analogues | Tandem enyne/diene-ene metathesis to create a piperidine-containing framework. | Constrained sphingoid base analogues with a cyclic moiety. | acs.orgnih.gov |

Strategies for Generating Compound Libraries

To efficiently explore the chemical space around the this compound scaffold, the generation of compound libraries is an essential strategy. Combinatorial chemistry and diversity-oriented synthesis provide powerful tools for producing large collections of related compounds for high-throughput screening. bio-connect.nl

A key method in combinatorial chemistry is the "split-and-pool" synthesis on a solid support, where beads are divided, reacted with a single building block, and then recombined. scispace.com Repetition of this process can rapidly generate a library where each bead carries a unique compound. scispace.com To identify the active compounds from such a library, encoding strategies are often employed. One such method uses analytical constructs with cleavable linkers, allowing for the facile identification of the compound structure on a single bead using mass spectrometry. scispace.com

Another innovative approach is the one-bead-two-compound (OB2C) strategy. nih.gov In this method, each bead in the library displays two different molecules: one is a member of the combinatorial library, and the other is a known ligand that can, for example, capture cells onto the bead's surface. nih.gov This allows for cell-based screening directly on the beads. nih.gov These advanced library synthesis and screening methodologies could be applied to the this compound core to rapidly generate and evaluate a vast number of derivatives for desired biological activities. The reduced chemical complexity of synthetic mimetics like the piperidine core, compared to more complex natural products, makes them particularly amenable to rapid elaboration through parallel synthesis to create focused libraries. nih.gov

| Library Strategy | Description | Key Features | Reference |

| Split-and-Pool Synthesis | A solid-phase synthesis method where resin beads are repeatedly divided, coupled with different building blocks, and then recombined. | Generates a large number of unique compounds, with each bead representing one compound. | scispace.com |

| Analytical Constructs | Use of cleavable linkers on the solid support that, upon cleavage, release fragments for analysis (e.g., by mass spectrometry) to identify the compound structure. | Allows for rapid identification and quantification of library members at the single-bead level. | scispace.com |

| One-Bead-Two-Compound (OB2C) | Each bead carries two molecules: a random library compound and a fixed, known ligand (e.g., for cell adhesion). | Facilitates cell-based screening directly on the beads and identification of bioactive library members. | nih.gov |

| Diversity-Oriented Synthesis (DOS) | A synthetic strategy aimed at producing a collection of structurally diverse molecules from a common starting material. | Increases the chances of finding hits against a variety of biological targets by covering a broad chemical space. | bio-connect.nl |

Role As a Chiral Building Block and Strategic Synthetic Intermediate

Precursor in the Total Synthesis of Complex Natural Products

The piperidine (B6355638) and piperidin-2-one (δ-lactam) motifs are core structures in numerous classes of alkaloids, including the complex Lycopodium alkaloids and various indolizidine and quinolizidine (B1214090) alkaloids. nih.govmdpi.com While the direct application of (3S)-3-(dibenzylamino)piperidin-2-one in the documented syntheses of specific major alkaloids like Lyconadin A is not explicitly detailed in available literature, its structure represents a key strategic fragment for such endeavors.

The total synthesis of Lyconadin A, for instance, has been achieved through various sophisticated strategies, often involving the late-stage construction of a pyridone ring from a complex polycyclic ketone intermediate. nih.govresearchgate.netscispace.com In one approach, a piperidinone lactam was formed from an amine precursor via spontaneous cyclization, highlighting the importance of this heterocyclic core in the synthetic sequence. nih.gov A chiral building block like this compound could, in principle, serve as an early-stage linchpin, where the pre-existing stereocenter at C3 could be used to guide the stereoselective formation of other centers as the complex carbon skeleton is assembled.

Similarly, the synthesis of indolizidine alkaloids, such as (-)-indolizidine 223AB, often relies on the elaboration of chiral piperidine intermediates that are subsequently cyclized to form the bicyclic core. chemistryviews.org The synthesis of these alkaloids makes them attractive targets for organic chemists. chemistryviews.org The functional handles present in this compound—the lactam carbonyl and the protected amine—provide the necessary points for ring expansion, annulation, or functional group interconversion required to access these bicyclic systems. nih.govnih.gov

Scaffold for the Construction of Structurally Constrained Peptidomimetics

Peptidomimetics are molecules designed to mimic the structural and functional attributes of peptides, but with improved metabolic stability and oral bioavailability. nih.gov A key strategy in their design is the use of rigid scaffolds that can project amino acid side-chain analogues in a specific spatial orientation, thereby mimicking secondary protein structures like β-turns or helices. nih.gov

The 3-aminopiperidin-2-one (B154931) core of this compound serves as an excellent example of such a scaffold. The rigid lactam ring constrains the molecular backbone, reducing conformational flexibility. This framework has been successfully employed in medicinal chemistry, as demonstrated by the invention of a novel series of potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonists based on a 3-aminopiperidin-2-one structure. nih.gov In this application, the piperidinone ring acts as a central scaffold to orient the necessary pharmacophoric groups for effective binding to the CGRP receptor, showcasing the utility of this heterocyclic system in mimicking biologically active peptide conformations. nih.gov The chiral center at C3 further allows for the creation of specific, stereochemically defined three-dimensional structures, which is crucial for selective interaction with biological targets. nih.gov

Application in the Synthesis of Other Nitrogen-Containing Heterocycles

The structural features of this compound make it a valuable starting material for the synthesis of other, often more complex, nitrogen-containing heterocycles. nih.govnih.gov The biosynthesis of quinolizidine alkaloids, for example, proceeds from L-lysine through a Δ¹-piperideine intermediate, which undergoes further cyclization. nih.gov This biosynthetic pathway provides inspiration for using lysine-derived piperidinones as precursors for these bicyclic systems.

Synthetic routes can be envisioned where the lactam ring of the piperidinone is reductively opened or transformed, and the pendant side chains are cyclized to form indolizidine or quinolizidine skeletons. nih.govnih.gov The synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives has been achieved using biocatalytic enzyme cascades starting from L-lysine and L-ornithine, respectively, underscoring the value of these chiral cyclic diamine synthons. researchgate.netresearchgate.net These protected diamines are direct precursors to compounds like this compound and are sought after for their direct application in building pharmaceutical intermediates. researchgate.netresearchgate.net The conversion of such piperidinones into bicyclic frameworks often involves reduction of the lactam to a cyclic amine, followed by intramolecular cyclization onto a side chain appended to the nitrogen or the C3 position.

Contribution to Methodological Advancements in Asymmetric Synthesis

A primary role of chiral building blocks like this compound is to serve as a platform for developing new methods in asymmetric synthesis. nih.gov The core principle involves using the existing stereocenter to control the formation of new stereocenters, a process known as asymmetric induction. wikipedia.org The chiral auxiliary, in this case the dibenzylamino-substituted ring, biases the approach of reagents to one face of the molecule over the other.

This concept is well-established in the diastereoselective alkylation of lactam and diketopiperazine enolates. psu.edu In these systems, the enolate is formed by deprotonation of the α-carbon to a carbonyl group. The existing chiral center, often adjacent to the nitrogen atom, forces the ring and its substituents into a conformation that sterically shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to the preferential formation of one diastereomer. High levels of diastereoselectivity are often observed in these reactions. psu.edu While specific alkylation data for the enolate of this compound is not detailed, the principles from analogous systems are directly applicable.

The table below illustrates typical diastereoselectivities achieved in the alkylation of related chiral lactam systems, demonstrating the power of this methodological approach.

| Chiral Lactam System | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| (S)-N,N'-bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione | Benzyl (B1604629) Bromide | >90% | psu.edu |

| (S)-N,N'-bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione | Methyl Iodide | 93% | psu.edu |

| N-Glycosyl Dehydropiperidinone | Methyl Grignard (Conjugate Addition) | >98% | researchgate.net |

| N-Glycosyl Dehydropiperidinone | Benzyl Bromide (Enolate Alkylation) | >98% | researchgate.net |

This ability to direct stereochemical outcomes makes this compound and related structures valuable tools for synthetic chemists to build complex molecules with precise control over their three-dimensional structure. researchgate.netacs.orgresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For (3S)-3-(dibenzylamino)piperidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution would be employed to assign the proton (¹H) and carbon (¹³C) signals of the piperidinone ring, the dibenzyl groups, and the stereocenter.

Detailed Research Findings:

In a typical ¹H NMR spectrum, the protons of the piperidinone ring would exhibit distinct chemical shifts and coupling patterns. For instance, the proton at the C3 stereocenter is expected to show a characteristic multiplicity due to coupling with the adjacent methylene (B1212753) protons. The benzylic protons of the dibenzylamino group would likely appear as a set of diastereotopic protons due to the chiral center, resulting in distinct signals.

2D NMR techniques such as COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity between protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range couplings between protons and carbons, helping to piece together the entire molecular framework. The analysis of these spectra would provide a complete assignment of all proton and carbon resonances. Current time information in Marseille, FR.

Solid-state NMR (ssNMR) could offer further insights into the compound's structure in the solid phase. This technique is particularly valuable for studying conformational polymorphisms and intermolecular interactions that are not observable in solution. For this compound, ssNMR could be used to probe the conformation of the piperidinone ring and the orientation of the dibenzylamino substituent in the crystalline state.

Illustrative ¹H and ¹³C NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, illustrative) | ¹³C Chemical Shift (ppm, illustrative) |

| C2 (C=O) | - | ~170 |

| C3 | ~3.5 | ~60 |

| C4 | ~1.8, ~2.0 | ~25 |

| C5 | ~1.9, ~2.1 | ~28 |

| C6 | ~3.2, ~3.4 | ~45 |

| N-H | ~7.5 (broad) | - |

| Benzyl (B1604629) CH₂ | ~3.8 (diastereotopic) | ~55 |

| Benzyl Ar-H | ~7.2-7.4 | ~127-138 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS)

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Detailed Research Findings:

High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the molecular mass of this compound. This technique provides a highly precise mass measurement, which allows for the unambiguous determination of the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) would be used to probe the compound's structure by inducing fragmentation of the molecular ion. The resulting fragmentation pattern would provide valuable information about the connectivity of the molecule. For example, characteristic losses of a benzyl group or fragments corresponding to the piperidinone ring would be expected. This data would corroborate the structure determined by NMR spectroscopy.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Determination

Since this compound is a chiral compound, verifying its enantiomeric purity is of paramount importance. Chiral chromatography is the gold standard for separating and quantifying enantiomers.

Detailed Research Findings:

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. A chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers of 3-(dibenzylamino)piperidin-2-one would be selected. The enantiomeric purity would be determined by comparing the peak area of the desired (S)-enantiomer to that of the undesired (R)-enantiomer. A high enantiomeric excess (ee) would confirm the stereochemical integrity of the synthesized compound.

Chiral Gas Chromatography (GC) can also be used for enantiomeric separation, particularly for volatile compounds or after appropriate derivatization. Similar to chiral HPLC, a chiral stationary phase would be employed to resolve the enantiomers.

X-ray Crystallography for Absolute Configuration Assignment

While spectroscopic methods can determine the relative stereochemistry, X-ray crystallography provides the definitive assignment of the absolute configuration of a chiral molecule.

Detailed Research Findings:

To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal is then used to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms in the crystal lattice. By employing anomalous dispersion effects, the absolute configuration of the stereocenter at the C3 position can be unambiguously determined as (S). The crystallographic data would also provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for probing the stereochemistry of chiral molecules in solution.

Detailed Research Findings:

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation. By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations for the (S)-configuration, the absolute stereochemistry can be confirmed.

Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized ultraviolet-visible light. The ECD spectrum is characteristic of the electronic transitions within the chiral molecule and is also dependent on its absolute configuration. Similar to VCD, comparison of the experimental ECD spectrum with theoretically calculated spectra can provide a reliable assignment of the absolute configuration.

Theoretical and Computational Chemistry Studies of 3s 3 Dibenzylamino Piperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (3S)-3-(dibenzylamino)piperidin-2-one. rsdjournal.org Methods like DFT with the B3LYP functional and basis sets such as 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost for organic molecules. researchgate.net

These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals provides insight into reactive sites. For this compound, the HOMO is likely localized on the electron-rich dibenzylamino group, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is expected to be centered around the carbonyl group of the piperidin-2-one ring, marking it as the probable site for nucleophilic attack. A Molecular Electrostatic Potential (MEP) map can visually represent these reactive areas, with red regions (negative potential) indicating nucleophilic centers and blue regions (positive potential) indicating electrophilic centers.

Table 8.1: Calculated Electronic Properties of this compound (Note: The following data are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

| Property | Value | Description |

| Total Energy | -1098.76 Hartree | The total electronic energy of the optimized molecule. |

| HOMO Energy | -6.21 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.89 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.32 eV | A measure of chemical reactivity and stability. |

| Dipole Moment | 3.45 Debye | Indicates the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine (B6355638) ring and the bulky dibenzylamino substituent means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. researchgate.net The six-membered piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the lactam functionality and the large substituent at the C3 position introduces complexity.

Computational methods can systematically explore the potential energy surface of the molecule. This involves rotating key dihedral angles and calculating the corresponding energy to map out the conformational landscape. nih.gov For the piperidine ring, the key conformers would be the chair, boat, and twist-boat forms. Due to the bulky dibenzylamino group, the equatorial position on the chair conformer is expected to be significantly more stable than the axial position to avoid steric clashes.

The results of such an analysis are often visualized as a potential energy landscape, a plot showing energy as a function of specific geometric parameters (e.g., dihedral angles). researchgate.net This landscape reveals the lowest-energy conformers as valleys and the transition states between them as saddle points, providing the activation energy required for conformational changes. researchgate.net Molecular mechanics force fields, such as COSMIC, can be effective for these types of calculations on piperidine systems. nih.gov

Table 8.2: Relative Energies of Key Conformers (Note: Data are hypothetical, illustrating expected outcomes from conformational analysis.)

| Conformer | Dihedral Angle (C2-C3-N-Cbz1) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair (Equatorial) | 175° | 0.00 | 98.5% |

| Chair (Axial) | 65° | 3.50 | 1.4% |

| Twist-Boat | 110° | 5.80 | <0.1% |

Molecular Dynamics Simulations for Structural and Dynamic Insights

While quantum calculations provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in a solvent like water or DMSO. irb.hr

For this compound, an MD simulation would typically be run for nanoseconds to microseconds. The simulation would show the flexibility of the piperidine ring, the rotational freedom of the benzyl (B1604629) groups, and the interactions between the molecule and its surroundings. Key insights gained from MD simulations include:

Conformational Stability: Confirming the dominant conformers predicted by static calculations and observing the frequency and pathways of transitions between different conformations.

Solvation Effects: Understanding how solvent molecules arrange around the solute and form hydrogen bonds, particularly with the lactam N-H and carbonyl oxygen.

Structural Fluctuations: Quantifying the flexibility of different parts of the molecule by calculating root-mean-square fluctuation (RMSF) for each atom.

These simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a realistic chemical or biological setting. mdpi.com

Mechanistic Investigations of Key Synthetic Reactions

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions used to synthesize complex molecules. researchgate.net A plausible synthetic route to this compound could involve the reductive amination of a 3-amino-piperidin-2-one precursor with benzaldehyde (B42025). The precursor itself can be derived from a chiral amino acid like L-ornithine.

DFT calculations can be used to model the entire reaction pathway. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants and products. The structure of the TS provides crucial information about the bond-forming and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified.

Investigating Stereoselectivity: For chiral molecules, computational methods can predict and explain why one stereoisomer is formed preferentially by comparing the activation energies of the pathways leading to different stereoisomers. researchgate.net

For the synthesis of this compound, computational studies could clarify the mechanism of the N-H insertion or reductive amination steps, helping to optimize reaction conditions for higher yield and stereochemical purity.

Future Research Directions and Emerging Methodologies

Exploration of Unconventional Stereoselective Synthesis Routes

The development of novel stereoselective synthesis methods for (3S)-3-(dibenzylamino)piperidin-2-one is a primary area of future research. While classical approaches have been established, unconventional strategies could offer significant advantages in terms of efficiency, selectivity, and access to diverse analogs.

One promising direction is the use of organocatalysis. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be employed in asymmetric Michael additions or Mannich reactions to construct the chiral piperidin-2-one core with high enantioselectivity. This approach avoids the use of metal catalysts, which can be toxic and require careful removal from the final product.

Another area of interest is the application of biocatalysis. Enzymes, such as transaminases or lipases, could be engineered to catalyze key steps in the synthesis of this compound with exceptional stereocontrol. Biocatalytic methods are often performed under mild reaction conditions and are highly environmentally friendly.

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Organocatalysis | Metal-free, high enantioselectivity, mild reaction conditions. | Catalyst loading, scalability, and substrate scope. |

| Biocatalysis | Exceptional stereocontrol, environmentally friendly, mild conditions. | Enzyme stability, substrate specificity, and process optimization. |

| Photoredox Catalysis | Access to novel reaction pathways, use of visible light as a renewable energy source. | Control of stereoselectivity, development of suitable photocatalysts. |

Development of Highly Efficient and Atom-Economical Transformations

Future synthetic efforts will undoubtedly focus on improving the efficiency and sustainability of the synthesis of this compound. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a key metric.

One approach is the development of C-H activation strategies. Direct functionalization of C-H bonds in readily available starting materials would eliminate the need for pre-functionalized substrates, reducing the number of synthetic steps and waste generation. For instance, a transition-metal-catalyzed C-H amination could be envisioned for the direct introduction of the dibenzylamino group.

Furthermore, the development of catalytic cascade reactions, where multiple bond-forming events occur in a single pot, represents a powerful strategy for increasing efficiency. A well-designed cascade could rapidly assemble the piperidin-2-one scaffold from simple precursors in a highly atom-economical fashion.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with flow chemistry and automated platforms offers significant advantages for the production of this compound. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, allows for precise control over reaction parameters, improved safety, and easier scalability.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. This high-throughput approach can significantly accelerate the development of new and improved synthetic methods. The combination of flow chemistry and automation could enable the on-demand synthesis of this compound and its analogs, facilitating further research and development.

| Technology | Key Benefits for Synthesis | Potential Applications |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved scalability, and potential for telescoped reactions. | Large-scale production, process optimization, and library synthesis. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, and parallel synthesis of analogs. | Lead optimization, structure-activity relationship studies. |

Novel Derivatization Chemistry and Functionalization Strategies

To explore the full potential of this compound, the development of novel derivatization and functionalization strategies is crucial. These strategies would allow for the systematic modification of the molecule's structure to fine-tune its properties for specific applications.

One area of focus could be the selective functionalization of the piperidin-2-one ring. For example, the development of methods for the selective introduction of substituents at the C4, C5, or C6 positions would provide access to a wide range of novel analogs. Late-stage functionalization techniques, which allow for the modification of a complex molecule in the final steps of a synthesis, would be particularly valuable.

Another promising direction is the modification of the dibenzylamino group. The benzyl (B1604629) groups could be replaced with other substituents to modulate the compound's steric and electronic properties. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic rings could influence the compound's reactivity and biological activity.

Computational Design of Advanced Analogues with Tuned Reactivity

Computational chemistry and molecular modeling are powerful tools that can be used to guide the design of advanced analogs of this compound with tailored reactivity and properties.

Density functional theory (DFT) calculations can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. This information can be used to understand the factors that govern its chemical behavior and to design new analogs with desired characteristics.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as enzymes or receptors. This can provide valuable insights into its mechanism of action and can be used to design analogs with improved binding affinity or selectivity.

By combining computational design with synthetic chemistry, it will be possible to rationally design and synthesize novel analogs of this compound with optimized properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3S)-3-(dibenzylamino)piperidin-2-one, and how are stereochemical outcomes controlled?

- The compound is synthesized via multi-step protocols involving palladium-catalyzed hydrogenolysis of dibenzyl-protected intermediates. For example, (2S,3S)-3-(dibenzylamino)-2-hydroxyalkanamide derivatives undergo hydrogenolysis using Pd(OH)₂ or Pd/C in methanol/ethanol under controlled pressure (1–10 bar) to remove benzyl groups while retaining stereochemical integrity .

- Stereochemical control is achieved through chiral starting materials (e.g., L-norvaline) and reaction conditions that minimize racemization, such as low temperatures during acyloxy group hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for the piperidin-2-one core and dibenzylamino substituents .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, essential for verifying intermediates like (S)-2-(dibenzylamino)pentanal .

- X-ray Crystallography: Used sparingly due to compound complexity but critical for resolving absolute configurations in related piperidinone derivatives (e.g., dipeptidyl peptidase IV inhibitors) .

Advanced Research Questions

Q. How do solvent systems and catalyst selection influence hydrogenolysis efficiency in synthesizing this compound derivatives?

- Solvent Effects: Polar aprotic solvents like dichloromethane enhance hydrogenolysis yields (e.g., 70% in dichloromethane vs. no conversion in tetrahydrofuran) by stabilizing charged intermediates. Methanol, however, may lead to side products (e.g., benzamide derivatives) due to nucleophilic attack on reactive intermediates .

- Catalyst Optimization: Pd/C (10% loading) under 10 bar H₂ at 45°C achieves complete debenzylation in 24 hours. Acid additives (e.g., HCl) mitigate catalyst poisoning by basic amine products .

Q. What strategies address contradictions in biological activity data for this compound analogs?

- Structural-Activity Relationships (SAR): Variations in substituents (e.g., cyclopentyloxy vs. methoxyphenyl groups) alter target selectivity. For example, cyclopentyloxy derivatives show enhanced cyclooxygenase (COX) inhibition compared to halogenated analogs, explaining divergent anti-inflammatory data .

- Metabolic Stability Studies: Incubating derivatives with liver microsomes identifies metabolic hotspots (e.g., oxidation of the piperidinone ring) that reduce bioavailability, necessitating structural modifications like fluorination .

Q. How does stereochemistry at the 3-position affect the compound’s interaction with biological targets?

- Enantioselective Binding: The (3S) configuration optimizes hydrogen bonding with catalytic residues in enzyme targets (e.g., serine proteases). Molecular docking studies show a 10-fold higher binding affinity for the (3S)-isomer compared to (3R) in dipeptidyl peptidase IV complexes .

- Pharmacokinetic Impact: (3S)-configured derivatives exhibit longer half-lives due to reduced hepatic clearance, as demonstrated in rat models with radiolabeled analogs .

Methodological Insights

Table 1: Comparison of Hydrogenolysis Conditions for Debenzylation

| Solvent | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Byproducts Observed | Reference |

|---|---|---|---|---|---|---|

| Dichloromethane | 10% Pd/C | 10 | 45 | 70 | None | |

| Methanol | Pd(OH)₂ | 1 | 30 | 0 | Benzamide derivatives (20%) | |

| Ethanol | Pd/C | 5 | 40 | 85 | Trace dehalogenation |

Key Recommendations:

- Use dichloromethane with Pd/C under moderate pressure for high-yield debenzylation.

- Avoid methanol if amine stability is a concern.

Data Contradiction Analysis

Discrepancies in reported anti-inflammatory activity of this compound analogs may arise from:

Assay Variability: COX-1 vs. COX-2 selectivity assays (cell-free vs. cell-based) yield conflicting IC₅₀ values .

Impurity Profiles: Residual palladium (≥50 ppm) in synthesized batches can artificially suppress enzymatic activity, necessitating ICP-MS validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.